2-(4-Bromopyridin-2-YL)acetaldehyde
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Overview
Description
2-(4-Bromopyridin-2-YL)acetaldehyde is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol It is a derivative of pyridine, substituted with a bromine atom at the 4-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromopyridin-2-YL)acetaldehyde typically involves the bromination of 2-pyridineacetaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the pyridine ring . The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-2-YL)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-(4-Bromopyridin-2-YL)acetic acid.
Reduction: 2-(4-Bromopyridin-2-YL)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromopyridin-2-YL)acetaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-2-YL)acetaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloropyridin-2-YL)acetaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoropyridin-2-YL)acetaldehyde: Similar structure but with a fluorine atom instead of bromine.
2-(4-Iodopyridin-2-YL)acetaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(4-Bromopyridin-2-YL)acetaldehyde is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, fluorine, or iodine. This can influence the compound’s reactivity, binding affinity, and specificity in various applications .
Properties
Molecular Formula |
C7H6BrNO |
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Molecular Weight |
200.03 g/mol |
IUPAC Name |
2-(4-bromopyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-6-1-3-9-7(5-6)2-4-10/h1,3-5H,2H2 |
InChI Key |
IHSWCJXRHDPEDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)CC=O |
Origin of Product |
United States |
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